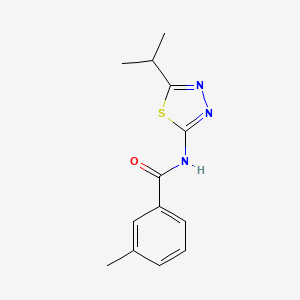![molecular formula C18H15NO6 B5889316 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)
2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as "APC" and belongs to the class of coumarin derivatives. APC has shown promise in various research fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
科学的研究の応用
APC has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is cancer treatment. Studies have shown that APC has anti-proliferative effects on cancer cells and can induce apoptosis. APC has also been shown to inhibit the growth of tumor cells in animal models.
Another area of research where APC shows promise is in neuroprotection. Studies have demonstrated that APC can protect against neuronal damage caused by oxidative stress, ischemia, and neurotoxic agents. APC has also been shown to improve cognitive function in animal models of Alzheimer's disease.
APC also exhibits anti-inflammatory properties. Studies have shown that APC can reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. APC has also been shown to attenuate the inflammatory response in animal models of arthritis and colitis.
作用機序
The mechanism of action of APC is not fully understood. However, it is believed that APC exerts its effects through multiple pathways. APC has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). APC has also been shown to modulate the expression of several genes involved in inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
APC has been shown to have several biochemical and physiological effects. APC has antioxidant properties and can scavenge free radicals. APC has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO). APC has been shown to modulate the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
APC has several advantages for lab experiments. APC is readily available and can be synthesized in large quantities. APC is also stable under normal laboratory conditions. However, APC has some limitations. APC is insoluble in water and requires the use of organic solvents for in vitro experiments. APC also has low bioavailability and requires the use of high concentrations for in vivo experiments.
将来の方向性
There are several future directions for APC research. One area of research is the development of APC analogs with improved pharmacological properties. Another area of research is the investigation of the potential of APC as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. The use of APC in combination with other drugs or therapies is also an area of research. The identification of the molecular targets of APC and the elucidation of its mechanism of action are also important areas of future research.
合成法
The synthesis of APC involves the reaction of 7-hydroxycoumarin with 3-methoxyphenol in the presence of a base, followed by the reaction of the resulting product with chloroacetyl chloride. The final product is obtained by the reaction of the intermediate with ammonia. The synthesis of APC is a multi-step process that requires careful control of reaction conditions and purification steps.
特性
IUPAC Name |
2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-22-11-3-2-4-13(7-11)25-16-9-24-15-8-12(23-10-17(19)20)5-6-14(15)18(16)21/h2-9H,10H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUISSXILJBXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889247.png)
![1-[3-(5-methyl-2-furyl)acryloyl]azepane](/img/structure/B5889264.png)
![2,2,2-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5889270.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5889288.png)
![1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5889291.png)


![1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)


![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)